molecular formula C9H13N5O4S B12651252 9-((1,3-Dihydroxy-2-propylsulfinyl)methyl)guanine CAS No. 97151-31-0

9-((1,3-Dihydroxy-2-propylsulfinyl)methyl)guanine

Cat. No.: B12651252
CAS No.: 97151-31-0
M. Wt: 287.30 g/mol
InChI Key: YAFNHXYCOGVSIY-UHFFFAOYSA-N
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Description

9-((1,3-Dihydroxy-2-propylsulfinyl)methyl)guanine is a synthetic compound known for its antiviral properties. It is an acyclic nucleoside analog that has shown potent activity against viruses of the herpes family, including cytomegalovirus. The compound’s structure includes a guanine base linked to a modified sugar moiety, which contributes to its unique biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((1,3-Dihydroxy-2-propylsulfinyl)methyl)guanine typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of a protected glycerol derivative with a guanine derivative. The key steps include:

    Protection of Glycerol: Glycerol is protected using benzyl groups to form 1,3-di-O-benzylglycerol.

    Condensation Reaction: The protected glycerol is then condensed with N2,9-diacetylguanine in the presence of a base to form the intermediate.

    Deprotection: The benzyl groups are removed under hydrogenation conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar steps but optimized for large-scale production. This includes the use of continuous flow reactors for the condensation and deprotection steps, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-((1,3-Dihydroxy-2-propylsulfinyl)methyl)guanine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the guanine base.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted guanine derivatives depending on the nucleophile used.

Scientific Research Applications

9-((1,3-Dihydroxy-2-propylsulfinyl)methyl)guanine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study nucleoside analogs and their reactivity.

    Biology: Investigated for its antiviral properties, particularly against herpesviruses.

    Medicine: Explored as a potential therapeutic agent for treating viral infections.

    Industry: Used in the development of antiviral drugs and as a reference standard in analytical chemistry.

Mechanism of Action

The primary mechanism of action of 9-((1,3-Dihydroxy-2-propylsulfinyl)methyl)guanine involves the inhibition of viral DNA replication. The compound is phosphorylated by viral kinases to its active triphosphate form, which then selectively inhibits viral DNA polymerase. This prevents the elongation of the viral DNA chain, thereby halting viral replication.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: Another guanine nucleoside analog with antiviral properties.

    Ganciclovir: Similar structure but with a different sugar moiety, also used as an antiviral agent.

    Valganciclovir: A prodrug of ganciclovir with improved oral bioavailability.

Uniqueness

9-((1,3-Dihydroxy-2-propylsulfinyl)methyl)guanine is unique due to its modified sugar moiety, which enhances its antiviral activity and selectivity. Unlike acyclovir and ganciclovir, it has a sulfinyl group that contributes to its distinct chemical and biological properties.

Properties

CAS No.

97151-31-0

Molecular Formula

C9H13N5O4S

Molecular Weight

287.30 g/mol

IUPAC Name

2-amino-9-(1,3-dihydroxypropan-2-ylsulfinylmethyl)-1H-purin-6-one

InChI

InChI=1S/C9H13N5O4S/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-19(18)5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17)

InChI Key

YAFNHXYCOGVSIY-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1CS(=O)C(CO)CO)N=C(NC2=O)N

Origin of Product

United States

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